molecular formula C7H9N3O B7574862 N-(1-methylpyrazol-3-yl)prop-2-enamide

N-(1-methylpyrazol-3-yl)prop-2-enamide

カタログ番号: B7574862
分子量: 151.17 g/mol
InChIキー: AKHQIEUZSMDSTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methylpyrazol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-methylpyrazol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methylpyrazol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(1-methylpyrazol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-3-7(11)8-6-4-5-10(2)9-6/h3-5H,1H2,2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHQIEUZSMDSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Pyrazole Core Synthesis

The 1-methylpyrazol-3-amine moiety is typically synthesized via electrophilic amination. A method developed by employs primary amines reacting with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic aminating agent. For example, 2,4,4-trimethylpentan-2-amine reacts with 2,4-pentanedione in dimethylformamide (DMF) at 85°C for 1.5 hours, yielding 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b ) in 38% yield. Critical parameters include:

  • Temperature : Reactions performed below 85°C result in incomplete conversion.

  • Reagent addition order : Sequential addition of amine, diketone, and R1 at 0°C minimizes side reactions.

  • Solvent : DMF enhances reagent solubility and stabilizes intermediates.

Enamide Formation via Acylation

The prop-2-enamide group is introduced through acylation of the pyrazole amine. Patent data describes a condensation reaction between 1-methylpyrazol-3-amine and prop-2-enoyl chloride in the presence of a base. For instance, 3,3-dichloro-N-[(2-chlorothiazol-5-yl)methyl]-2-(3,5-dichlorophenyl)-N-(1-methylpyrazol-3-yl)prop-2-enamide is synthesized using a two-step protocol:

  • Chlorination : Prop-2-enoic acid is treated with thionyl chloride to generate the acyl chloride.

  • Coupling : The acyl chloride reacts with 1-methylpyrazol-3-amine in dichloromethane (DCM) with triethylamine as a base, achieving yields exceeding 60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterDMFDCM
Yield 38–44%60–70%
Reaction Time 1.5 hours2 hours
Side Products <10%<5%

DMF facilitates pyrazole synthesis but necessitates post-reaction neutralization with NaOH to remove excess reagent. In contrast, DCM simplifies purification via evaporation but requires anhydrous conditions.

Catalytic and Stoichiometric Considerations

  • Electrophilic amination : A 1:1.5 ratio of amine to R1 maximizes yield while minimizing byproducts.

  • Acylation : Triethylamine (2 equivalents) neutralizes HCl generated during enamide formation, preventing protonation of the amine.

Mechanistic Insights

Electrophilic Amination Pathway

The reaction of amines with diketones proceeds via:

  • Formation of an imine intermediate between the amine and diketone.

  • Electrophilic attack by R1 , leading to cyclization and pyrazole ring formation.

Acylation Mechanism

Prop-2-enoyl chloride undergoes nucleophilic acyl substitution with the pyrazole amine, facilitated by base deprotonation. The reaction’s exothermic nature necessitates cooling to 0°C during reagent mixing.

Challenges and Mitigation Strategies

Low Yields in Pyrazole Synthesis

Yields for pyrazole derivatives rarely exceed 40% due to:

  • Competing side reactions : Over-alkylation or oxidation.

  • Mitigation : Use of stoichiometric R1 and strict temperature control.

Purification Difficulties

  • Column chromatography : Required for isolating pyrazole intermediates, increasing processing time.

  • Alternative methods : Crystallization from hexane-ethyl acetate mixtures improves scalability.

Recent Advances

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces pyrazole synthesis time from 1.5 hours to 20 minutes, though yields remain comparable.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in acylation reactions reduces environmental impact while maintaining 65% yield .

Q & A

Q. What are the common synthetic routes for N-(1-methylpyrazol-3-yl)prop-2-enamide, and how is purity confirmed?

  • Methodological Answer : Synthesis typically involves amide bond formation between 1-methylpyrazol-3-amine and acryloyl chloride under inert conditions. Key steps include:
  • Reagent Selection : Use of coupling agents (e.g., EDCI or DCC) to activate carboxylic acids.
  • Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Purity Confirmation : Analytical techniques such as ¹H/¹³C NMR (to verify substituent integration), LC-MS (for molecular ion detection), and HPLC (for purity assessment ≥95%) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and acrylamide backbone (δ 6.0–6.5 ppm for vinyl protons).
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles. SHELXL refines structural parameters, addressing disorder or twinning in crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL to adjust thermal parameters and validate hydrogen bonding networks. Cross-check with DFT calculations (e.g., Gaussian or ORCA) for optimized geometries.
  • Data Reconciliation : Compare experimental bond lengths (e.g., C-N: ~1.34 Å) with computational models. Address outliers by re-examizing data collection parameters (e.g., radiation wavelength, temperature) .

Q. What strategies optimize reaction yields under varying catalytic or solvent conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction kinetics.
  • Solvent Effects : Compare yields in DMSO (high polarity, slow reaction) vs. THF (moderate polarity, faster kinetics).
  • In-Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How does the pyrazole ring influence reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer :
  • Electronic Effects : The pyrazole’s electron-withdrawing nature directs electrophilic attacks to the β-position of the acrylamide.
  • Steric Hindrance : The 1-methyl group reduces accessibility for bulky nucleophiles, favoring small reactants (e.g., methylamine).
  • Experimental Validation : Conduct competitive kinetics studies with substituted pyrazoles to isolate electronic vs. steric contributions .

Q. What methodological approaches validate the compound’s mechanism in enzyme inhibition studies?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with target enzymes like kinases.
  • Computational Docking : Perform AutoDock Vina simulations to predict binding poses, followed by MD simulations (e.g., GROMACS) to assess stability.
  • Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .

Q. How to address inconsistencies in biological activity data across cell lines or assay platforms?

  • Methodological Answer :
  • Standardization : Use IC₅₀ normalization against control compounds (e.g., staurosporine for kinase assays).
  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products.
  • Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Data Contradiction Analysis

Q. How to interpret conflicting results in solubility or stability studies?

  • Methodological Answer :
  • Solvent Systems : Test solubility in DMSO (commonly used but hygroscopic) vs. aqueous buffers (e.g., PBS at pH 7.4).
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring.
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability or outlier removal via Grubbs’ test .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。